2,3,5,6-Tetramethylbenzenesulfonohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2,3,5,6-Tetramethylbenzenesulfonohydrazide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,3,5,6-Tetramethylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Scientific Research Applications
2,3,5,6-Tetramethylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form stable complexes with metal ions or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,5,6-Tetramethylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:
Benzenesulfonohydrazide: Lacks the methyl groups, leading to different reactivity and applications.
4-Methylbenzenesulfonohydrazide: Contains fewer methyl groups, affecting its chemical properties and uses.
2,4,6-Trimethylbenzenesulfonohydrazide: Similar but with a different methylation pattern, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6-5-7(2)9(4)10(8(6)3)15(13,14)12-11/h5,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXMTBMOSXPILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NN)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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